methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate
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Overview
Description
methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridazine and pyrimidine rings. These structures are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate pyridazine and pyrimidine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification processes .
Chemical Reactions Analysis
Types of Reactions
methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Used to modify the oxidation state of the compound, often to increase stability.
Substitution: Commonly involves replacing one functional group with another to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine or pyridazine derivatives .
Scientific Research Applications
methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action for methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Known for their diverse pharmacological activities.
Pyrimidine Derivatives: Widely used in medicinal chemistry for their antiviral and anticancer properties.
Uniqueness
methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate is unique due to its combined pyridazine and pyrimidine rings, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H8N4O3 |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H8N4O3/c1-17-10(16)6-5-11-8(13-9(6)15)7-3-2-4-12-14-7/h2-5H,1H3,(H,11,13,15) |
InChI Key |
GBUSMGIYKYXHIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(NC1=O)C2=NN=CC=C2 |
Origin of Product |
United States |
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